Target Compound [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid vs. Non-Chlorinated Analog: Quantified Physicochemical Property Differences
The defining structural feature of [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid is the chlorine atom at the 5-position of the benzoxazole ring. This substitution results in significant and quantifiable differences in fundamental physicochemical properties compared to its direct non-chlorinated analog, [1-(1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (CAS 1035840-78-8) . These differences are not cosmetic; they directly impact the compound's behavior in biological systems, including its ability to cross membranes and interact with protein targets. While direct in vitro comparative data for this specific molecule is not publicly available, class-level inference from well-documented benzoxazole-piperidine scaffolds indicates that such chlorine substitution typically enhances metabolic stability and binding affinity for targets like orexin receptors, as demonstrated in the optimization of MK-4305 (suvorexant) [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 294.73 g/mol |
| Comparator Or Baseline | [1-(1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: 260.29 g/mol |
| Quantified Difference | +34.44 g/mol (13.2% increase) |
| Conditions | Calculated from molecular formula (C14H15ClN2O3 vs. C14H16N2O3) |
Why This Matters
A higher molecular weight due to halogenation often correlates with increased target residence time and slower metabolic clearance, a desirable trait for a tool compound in vitro and a lead in vivo.
- [1] Cox, C. D.; Breslin, M. J.; Whitman, D. B.; Schreier, J. D.; McGaughey, G. B.; Bogusky, M. J.; Roecker, A. J.; Mercer, S. P.; Bednar, R. A.; Lemaire, W.; et al. Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry 2010, 53 (14), 5320–5332. View Source
